molecular formula C38H78O3 B054623 (8E,10E)-dodeca-8,10-dien-1-ol; dodecan-1-ol; tetradecan-1-ol CAS No. 117682-07-2

(8E,10E)-dodeca-8,10-dien-1-ol; dodecan-1-ol; tetradecan-1-ol

Cat. No.: B054623
CAS No.: 117682-07-2
M. Wt: 583 g/mol
InChI Key: WGEKLBUMJWPCJR-UHFFFAOYSA-N
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Description

The compounds (8E,10E)-dodeca-8,10-dien-1-ol, dodecan-1-ol, and tetradecan-1-ol are long-chain aliphatic alcohols. These compounds are notable for their applications in various fields, including chemistry, biology, medicine, and industry. Each of these compounds has unique properties and uses, making them valuable in different scientific and industrial contexts.

Properties

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol;dodecan-1-ol;tetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O.C12H26O.C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2*1-2-3-4-5-6-7-8-9-10-11-12-13/h15H,2-14H2,1H3;13H,2-12H2,1H3;2-5,13H,6-12H2,1H3/b;;3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEKLBUMJWPCJR-AGONHSBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.CC=CC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.C/C=C/C=C/CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117682-07-2
Record name Isomate C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117682072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

(8E,10E)-dodeca-8,10-dien-1-ol

This compound undergoes various reactions, including coupling reactions catalyzed by Li₂CuCl₄ . It can also participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Dodecan-1-ol

Dodecan-1-ol can undergo oxidation to form dodecanal and further oxidation to dodecanoic acid. It can also be esterified to form esters such as dodecyl acetate. Common reagents for these reactions include oxidizing agents like potassium permanganate and sulfuric acid for esterification .

Tetradecan-1-ol

Tetradecan-1-ol can be oxidized to tetradecanal and further to tetradecanoic acid. It can also undergo esterification to form esters like tetradecyl acetate. Common reagents include oxidizing agents and acids for esterification .

Scientific Research Applications

Mechanism of Action

(8E,10E)-dodeca-8,10-dien-1-ol

As a sex pheromone, (8E,10E)-dodeca-8,10-dien-1-ol interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction and mating .

Dodecan-1-ol

Dodecan-1-ol acts as a surfactant by reducing the surface tension of liquids, allowing them to mix more easily. This property is utilized in detergents and emulsifiers .

Tetradecan-1-ol

Tetradecan-1-ol functions similarly to dodecan-1-ol as a surfactant and emollient. It interacts with the lipid bilayers of the skin, providing moisturizing effects .

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